9-Fluorobenzo[k]fluoranthene
Overview
Description
9-Fluorobenzo[k]fluoranthene is a chemical compound with the molecular formula C20H11F . It is a derivative of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
Recent advances in the synthesis of fluoranthene derivatives have been reported. Methods for fluoranthene synthesis are classified based on strategic bond disconnections . The synthesis of symmetrically and non-symmetrically functionalized fluoranthene-based blue fluorescent molecular materials for non-doped electroluminescent devices has also been studied .Molecular Structure Analysis
The molecular structure of 9-Fluorobenzo[k]fluoranthene consists of 20 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . The exact mass of the molecule is 270.084473 Da .Chemical Reactions Analysis
The metabolism of 3-, 8- and 9-fluorobenzo[k]fluoranthene relative to benzo[k]fluoranthene was investigated. The major metabolites of benzo[k]fluoranthene formed in vitro using rat liver S-9 metabolism systems were 8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene, the 2,3-quinone of benzo[k]fluoranthene, and 3-, 8- and 9-hydroxybenzo[k]fluoranthene .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Fluorobenzo[k]fluoranthene include a molecular weight of 270.300, a density of 1.3±0.1 g/cm3, and a boiling point of 470.4±14.0 °C at 760 mmHg .Scientific Research Applications
Solar Cells : Novel fluoranthene-based dyes, including derivatives of 9-Fluorobenzo[k]fluoranthene, have been studied for their potential in high-performance dye-sensitized solar cells, achieving a notable solar energy-to-electricity conversion efficiency of 4.4% (Ma et al., 2009).
Optical Properties : Highly polarized benzo[k]fluoranthene imide derivatives exhibit significant solvatofluorochromism, dual fluorescence, and aggregation-induced emission, which are associated with excited-state intramolecular charge transfer. These properties indicate potential applications in optoelectronics and sensors (Katayama et al., 2019).
Tumorigenic Activity : Fluorine substitution has been found to alter the genotoxic activity of metabolites, which may explain the tumorigenic activity observed with these fluorinated derivatives of benzo[b]fluoranthene in mouse skin (LaVoie et al., 1993).
Mutagenic Activity : Fluorine substitution in benzo[k]fluoranthene significantly alters the types of metabolites formed, which can influence their mutagenic activity. This aspect is crucial for understanding the compound's effects and potential risks (Weyand et al., 1988).
Synthesis of Fluoranthenes : A novel KHMDS-promoted domino reaction has been developed for synthesizing hydroxyfluoranthenes, which allows for the creation of various fluoranthenes with extended π-conjugation and heteroaromatic rings (Ogawa et al., 2017).
Electrochemistry and Chemiluminescence : Studies have explored the electrochemical properties and electrogenerated chemiluminescence of compounds like dibenzotetraphenylperiflanthene, demonstrating their potential in producing blue and orange-red light, which could have applications in display technologies and analytical chemistry (Debad et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-fluorobenzo[k]fluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F/c21-15-8-7-13-10-18-16-5-1-3-12-4-2-6-17(20(12)16)19(18)11-14(13)9-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJJNFRAZJPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C=C(C=CC5=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150484 | |
Record name | Benzo(k)fluoranthene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorobenzo[k]fluoranthene | |
CAS RN |
113600-15-0 | |
Record name | 9-Fluorobenzo(k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113600150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(k)fluoranthene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-FLUOROBENZO(K)FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SHT3939FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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